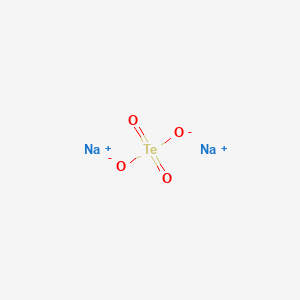

Sodium tellurate

Beschreibung

Eigenschaften

CAS-Nummer |

10101-83-4 |

|---|---|

Molekularformel |

H2NaO4Te |

Molekulargewicht |

216.6 g/mol |

IUPAC-Name |

disodium;tellurate |

InChI |

InChI=1S/Na.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI-Schlüssel |

ZJIVOWVFSRAHAO-UHFFFAOYSA-N |

SMILES |

[O-][Te](=O)(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

O[Te](=O)(=O)O.[Na] |

Andere CAS-Nummern |

10101-83-4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Tellurate for Scientific and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tellurate (Na₂TeO₄), an inorganic compound of increasing interest in materials science and microbiology, presents unique opportunities for research and development. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of sodium tellurate. It includes meticulously outlined experimental protocols, a summary of key quantitative data, and visual representations of its synthesis workflow and biological interaction pathways. This document is intended to serve as a foundational resource for professionals engaged in the study and application of this versatile tellurium compound.

Introduction

Sodium tellurate is a salt consisting of a sodium cation (Na⁺) and a tellurate anion (TeO₄²⁻). It typically exists as a white, water-soluble solid.[1] Its utility spans various scientific domains, from a precursor in the synthesis of novel tellurium-based materials to a selective agent in microbiological media.[2] In the context of drug development, understanding the synthesis and properties of sodium tellurate is crucial for exploring its potential therapeutic applications, particularly as an antimicrobial agent. This guide offers an in-depth exploration of the essential technical aspects of working with sodium tellurate.

Synthesis of Sodium Tellurate

Two primary methods for the synthesis of sodium tellurate are detailed below, offering routes from readily available precursors.

Method 1: Oxidation of Sodium Tellurite with Hydrogen Peroxide

This common laboratory-scale synthesis involves the oxidation of sodium tellurite (Na₂TeO₃) using a strong oxidizing agent, such as hydrogen peroxide (H₂O₂).

Experimental Protocol:

-

Dissolution: Dissolve a known quantity of sodium tellurite in deionized water to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

-

Oxidation: Slowly add a 30% solution of hydrogen peroxide to the sodium tellurite solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. The reaction proceeds as follows: Na₂TeO₃ + H₂O₂ → Na₂TeO₄ + H₂O

-

Reaction Monitoring: The completion of the reaction can be monitored by testing for the presence of the tellurite ion using a suitable qualitative test.

-

Crystallization: Concentrate the resulting sodium tellurate solution by gentle heating to induce crystallization upon cooling.[3] For optimal crystal formation, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[4]

-

Isolation and Purification: Collect the sodium tellurate crystals by vacuum filtration.[4] Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities.[5]

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid decomposition.

Method 2: Reaction of Tellurium Dioxide with Sodium Hydroxide and an Oxidizing Agent

This method provides a direct route from tellurium dioxide, a common tellurium compound.

Experimental Protocol:

-

Reaction Mixture: Prepare a suspension of tellurium dioxide (TeO₂) in an aqueous solution of sodium hydroxide (NaOH).[2][6]

-

Oxidation: Introduce a strong oxidizing agent, such as hydrogen peroxide or an alkali metal peroxide, to the reaction mixture. The mixture is typically heated to facilitate the reaction.

-

Purification: The resulting sodium tellurate solution may contain unreacted starting materials and byproducts. Filter the hot solution to remove any insoluble impurities.[5]

-

Crystallization: Allow the filtrate to cool slowly to promote the crystallization of sodium tellurate.[3]

-

Isolation and Drying: Isolate the crystals by filtration, wash with a minimal amount of cold water, and dry as described in Method 1.[4][5]

Synthesis and Purification Workflow Diagram

Caption: General workflow for the synthesis and purification of sodium tellurate.

Characterization of Sodium Tellurate

A thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized sodium tellurate.

X-ray Diffraction (XRD)

XRD is a powerful technique to determine the crystalline structure and phase purity of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Finely grind the dried sodium tellurate crystals to a homogenous powder.

-

Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the powder X-ray diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.

-

Data Analysis: Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). The β-form of sodium tellurate is reported to have an orthorhombic crystal system.[7]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the tellurate anion and can be used to confirm the formation of the desired product.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the powdered sodium tellurate sample on a microscope slide.

-

Data Acquisition: Acquire the Raman spectrum using a Raman spectrometer with a laser excitation wavelength of, for example, 514.5 nm or 633 nm.[8][9] Collect the scattered light over a spectral range of 100-1000 cm⁻¹.

-

Data Analysis: The characteristic vibrational modes of the TeO₄²⁻ anion should be observed. The symmetric and antisymmetric stretching modes of the Te-O bonds are expected to be the most prominent features in the spectrum.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and phase transitions of sodium tellurate.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sodium tellurate sample into an alumina or platinum crucible.

-

Data Acquisition: Heat the sample in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve will show any mass loss due to decomposition or dehydration. The DSC curve will indicate the temperatures of phase transitions, melting, and decomposition. A reversible structural transition for β-Na₂TeO₄ has been reported near 420 °C.[7]

Quantitative Data

The following table summarizes some of the key quantitative properties of sodium tellurate.

| Property | Value | Reference(s) |

| Chemical Formula | Na₂TeO₄ | [10] |

| Molar Mass | 237.58 g/mol | [10] |

| Appearance | White crystalline solid | [1] |

| Crystal System (β-form) | Orthorhombic | [7] |

| Solubility in Water | Soluble | [1] |

| Thermal Transition | Reversible transition at ~420 °C | [7] |

Biological Activity and Signaling Pathways

The biological effects of tellurium compounds are predominantly linked to their toxicity towards microorganisms, which stems from the induction of oxidative stress.[11] While much of the research has focused on tellurite (TeO₃²⁻), the mechanisms are expected to be similar for tellurate (TeO₄²⁻), which can be reduced to tellurite by cellular processes.[12]

The primary mechanism of toxicity involves the depletion of intracellular thiols, particularly glutathione (GSH), a key antioxidant.[13] This depletion disrupts the cellular redox balance and leads to the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻).[14] The accumulation of ROS can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.[12]

Bacteria have evolved resistance mechanisms to counteract tellurate toxicity. These include the enzymatic reduction of tellurate to the less toxic elemental tellurium (Te⁰) by enzymes such as nitrate reductase and glutathione reductase, and the active efflux of the tellurite ion from the cell via membrane pumps.[12][15][16]

Proposed Signaling Pathway of Sodium Tellurate Toxicity in Bacteria

Caption: Proposed mechanism of sodium tellurate toxicity in bacteria.

Safety Precautions

Sodium tellurate is a toxic compound and should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of sodium tellurate. The experimental protocols and characterization data presented herein are intended to facilitate further research into the properties and applications of this compound. A deeper understanding of its synthesis and biological interactions is paramount for its potential development in various scientific and pharmaceutical fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - Making sodium tellurite from tellurium dioxide? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Page loading... [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium Tellurate | Na2O4Te | CID 13652393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Microbial mechanisms to transform the super-trace element tellurium: a systematic review and discussion of nanoparticulate phases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione is a target in tellurite toxicity and is protected by tellurite resistance determinants in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence for a tellurite-dependent generation of reactive oxygen species and absence of a tellurite-mediated adaptive response to oxidative stress in cells of Pseudomonas pseudoalcaligenes KF707 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Flavoprotein-Mediated Tellurite Reduction: Structural Basis and Applications to the Synthesis of Tellurium-Containing Nanostructures [frontiersin.org]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Fundamental Properties of Sodium Tellurate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of sodium tellurate (Na₂TeO₄) crystals. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical, physical, and biological characteristics of this inorganic compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Properties of Sodium Tellurate

Sodium tellurate is a white, crystalline solid that is soluble in water.[1][2] It is an inorganic compound known for its oxidizing properties.[1] The hydrated form, sodium tellurate dihydrate (Na₂TeO₄·2H₂O), is also a common variant.

Chemical and Physical Properties

A summary of the key chemical and physical properties of sodium tellurate is presented in Table 1.

| Property | Value | References |

| Chemical Formula | Na₂TeO₄ | [2][3] |

| Molecular Weight | 237.58 g/mol | [2][4] |

| Appearance | White or colorless crystalline solid/powder | [1][2] |

| Solubility in Water | 0.8 g / 100 g of water (temperature not specified) | [4] |

| Crystal Structure | Tetragonal | [1] |

| CAS Number | 10101-83-4 | [2] |

Crystallographic Data

Optical Properties

Specific experimental data on the bandgap energy of pure sodium tellurate crystals is not available in the reviewed literature.

Synthesis and Experimental Protocols

This section details generalized methodologies for the synthesis and characterization of sodium tellurate crystals. These protocols are based on standard chemical and analytical techniques.

Synthesis of Sodium Tellurate Crystals

Sodium tellurate can be synthesized through several methods, including the neutralization of telluric acid with sodium hydroxide, the oxidation of other tellurium compounds, or via electrochemical processes. A generalized laboratory-scale synthesis protocol is provided below.

Protocol 1: Synthesis of Sodium Tellurate by Neutralization

-

Dissolution: Dissolve a known quantity of telluric acid (H₆TeO₆) in distilled water with gentle heating.

-

Neutralization: Slowly add a stoichiometric amount of a concentrated sodium hydroxide (NaOH) solution to the telluric acid solution while stirring continuously. The reaction is as follows: H₆TeO₆ + 2NaOH → Na₂H₄TeO₆ + 2H₂O

-

Heating: Heat the resulting solution to promote the formation of Na₂TeO₄.

-

Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of sodium tellurate. The crystals can be collected by filtration.

-

Washing and Drying: Wash the collected crystals with a small amount of cold distilled water and then dry them in a desiccator.

References

An In-depth Technical Guide to the Crystal Structure and Analysis of Sodium Tellurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and analysis of various forms of sodium tellurate. The information is intended to support research and development activities where a thorough understanding of the solid-state chemistry of this inorganic compound is required.

Introduction to Sodium Tellurate

Sodium tellurate (Na₂TeO₄) is an inorganic compound that exists in several crystalline forms, including an anhydrous orthorhombic phase (β-Na₂TeO₄), a high-temperature monoclinic phase, and a hydrated form, sodium tellurate dihydrate (Na₂TeO₄·2H₂O). Additionally, a hydroxylated form, NaTeO₃(OH), has been synthesized and characterized. The distinct crystal structures of these forms govern their physical and chemical properties. While tellurium compounds are known for their toxicity, they are also utilized in various applications, including as selective agents in microbiology.

Crystal Structure of Sodium Tellurate Forms

The crystallographic details of the known forms of sodium tellurate are summarized below. These structures are characterized by the arrangement of sodium cations and tellurate anions.

Anhydrous Sodium Tellurate (β-Na₂TeO₄)

At room temperature, the stable form of anhydrous sodium tellurate is the β-phase, which possesses an orthorhombic crystal structure. This form is characterized by a one-dimensional chain structure.

Table 1: Crystallographic Data for β-Na₂TeO₄ (Orthorhombic)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | Data not available in search results |

| Calculated Density (g/cm³) | Data not available in search results |

Sodium Tellurate Hydroxide (NaTeO₃(OH))

A hydroxylated form of sodium tellurate has been synthesized and its crystal structure determined. It crystallizes in the monoclinic system. The structure consists of zigzag one-dimensional chains of edge-sharing TeO₆ octahedra running parallel to the c-axis, connected by sodium and hydrogen atoms[2][3].

Table 2: Crystallographic Data for NaTeO₃(OH) (Monoclinic)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| β (°) | Data not available in search results |

| Z | Data not available in search results |

| Calculated Density (g/cm³) | Data not available in search results |

Sodium Tellurate Dihydrate (Na₂TeO₄·2H₂O)

Detailed crystallographic data for the dihydrate form of sodium tellurate were not available in the surveyed literature.

Experimental Protocols

This section outlines the general methodologies for the synthesis of different forms of sodium tellurate.

Synthesis of Anhydrous Sodium Tellurate (β-Na₂TeO₄)

Method: Solid-State Reaction[1]

A detailed experimental protocol for the solid-state synthesis of β-Na₂TeO₄ is not fully described in the available search results. However, the general procedure for solid-state synthesis involves the following steps:

-

Precursor Selection: Appropriate sodium and tellurium-containing precursors are chosen.

-

Mixing and Grinding: The precursors are intimately mixed and ground together to ensure homogeneity and increase the surface area for reaction.

-

Calcination: The mixture is heated at a specific temperature for a defined period to facilitate the solid-state reaction. The temperature profile, including heating and cooling rates, is crucial.

-

Characterization: The resulting product is analyzed using techniques like X-ray diffraction to confirm the formation of the desired phase.

A logical workflow for this process is depicted in the diagram below.

Synthesis of Sodium Tellurate Hydroxide (NaTeO₃(OH))

Method: Hydrothermal Synthesis[2][3]

The synthesis of NaTeO₃(OH) is achieved through a hydrothermal method. While specific parameters were not detailed in the search results, a general hydrothermal synthesis protocol includes:

-

Precursor Solution Preparation: A solution containing sodium and tellurium precursors is prepared in a suitable solvent, typically water.

-

Autoclave Sealing: The solution is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated to a specific temperature, creating high-pressure conditions that facilitate the crystallization of the product.

-

Cooling and Product Recovery: The autoclave is cooled, and the resulting crystalline product is filtered, washed, and dried.

-

Characterization: The product is analyzed to confirm its composition and crystal structure.

The workflow for hydrothermal synthesis is illustrated below.

Crystallographic Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystal structure of sodium tellurate. A general experimental workflow for powder XRD analysis is as follows:

-

Sample Preparation: A finely ground powder of the sodium tellurate sample is prepared.

-

Data Collection: The sample is mounted in a powder diffractometer, and the diffraction pattern is collected over a range of 2θ angles.

-

Phase Identification: The experimental diffraction pattern is compared to databases (e.g., the Inorganic Crystal Structure Database) to identify the crystalline phases present.

-

Structure Refinement (Rietveld Method): For quantitative analysis, the crystal structure model is refined against the experimental data to obtain precise lattice parameters, atomic positions, and other structural details.

The logical flow of this analysis is shown in the following diagram.

Biological Activity and Relevance to Drug Development

Tellurium compounds, including sodium tellurate and the more extensively studied sodium tellurite, exhibit notable biological activity. Their toxicity is a key factor in their use and a subject of research.

Toxicity and Genotoxicity

Both tellurite (TeO₃²⁻) and tellurate (TeO₄²⁻) are toxic to a wide range of organisms[4][5][6]. The toxicity of tellurite is generally considered to be higher than that of tellurate. Studies have shown that tellurium compounds can induce oxidative stress and DNA damage[4].

Potential Signaling Pathways

The molecular mechanisms underlying the toxicity of tellurium compounds are an active area of research. For sodium tellurite, a key mechanism involves the induction of cellular stress, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α)[4]. Phosphorylation of eIF2α is a central event in the Integrated Stress Response (ISR), which leads to a general inhibition of protein synthesis and the formation of stress granules. While it is plausible that sodium tellurate may also induce cellular stress, direct evidence for its effect on eIF2α phosphorylation was not found in the surveyed literature.

The relationship between tellurite-induced stress and eIF2α phosphorylation is depicted in the following signaling pathway diagram.

Applications in Microbiology

Sodium tellurate is used as a selective agent in bacteriological culture media. Its toxicity inhibits the growth of many bacterial species, allowing for the isolation and differentiation of tellurite-resistant strains.

Conclusion

This technical guide has summarized the current understanding of the crystal structure and analysis of sodium tellurate. While the orthorhombic structure of β-Na₂TeO₄ and the monoclinic structure of NaTeO₃(OH) have been identified, there remains a need for more detailed crystallographic data, including atomic coordinates and bond parameters, for all forms of sodium tellurate. Similarly, detailed and reproducible experimental protocols for their synthesis are not widely available. In the context of drug development, the biological activity of sodium tellurate, particularly its potential to induce cellular stress, warrants further investigation to elucidate the specific signaling pathways involved and to differentiate its effects from those of the more extensively studied sodium tellurite.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, crystal structure and investigation of ion-exchange possibility for sodium tellurate NaTeO3(OH) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, crystal structure and investigation of ion-exchange possibility for sodium tellurate NaTeO3(OH) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Tellurite Promotes Stress Granules and Nuclear SG-Like Assembly in Response to Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tellurite: history, oxidative stress, and molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Solubility and Stability of Sodium Tellurate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tellurate (Na₂TeO₄) is an inorganic compound with growing interest in various scientific fields, including materials science and as a potential agent in biomedical research. A thorough understanding of its behavior in aqueous solutions is critical for its application, particularly in biological systems and for the development of drug delivery platforms. This technical guide provides a comprehensive overview of the solubility and stability of sodium tellurate in aqueous environments, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts.

Physicochemical Properties of Sodium Tellurate

Sodium tellurate is a white, crystalline solid. It is recognized for its oxidizing properties.[1] The tellurate ion (TeO₄²⁻) features tellurium in its highest oxidation state of +6.[2]

Solubility of Sodium Tellurate in Aqueous Solutions

Table 1: Solubility of Sodium Tellurate (Qualitative)

| Temperature | Solubility in Water |

| Cold Water | Soluble |

| Hot Water | Readily Soluble |

Note: Specific quantitative values require experimental determination.

Stability of Sodium Tellurate in Aqueous Solutions

The stability of sodium tellurate in aqueous solutions is significantly influenced by the pH of the medium. The tellurate ion (TeO₄²⁻) undergoes speciation, leading to the formation of various monomeric and polymeric species in equilibrium.

A study on the equilibrium speciation of tellurates in aqueous solutions over a pH range of 2.5 to 15 revealed the coexistence of monomeric, dimeric, and trimeric oxidotellurate species.[5][6] At a pH below 3, the monomeric form exists as molecular telluric acid (Te(OH)₆). As the pH increases, deprotonation occurs, leading to the formation of anions such as [TeO(OH)₅]⁻ and [TeO₂(OH)₄]²⁻. At higher pH values, more complex polymeric ions are formed.[5][6]

Hydrolysis and Speciation Pathway

The hydrolysis of the tellurate ion is a complex process involving multiple equilibria. The following diagram illustrates the general speciation pathway of tellurate in aqueous solutions as a function of pH.

Caption: General speciation pathway of tellurate in aqueous solutions.

Reactivity of Sodium Tellurate in Aqueous Solutions

As an oxidizing agent, the tellurate ion has a standard reduction potential (E⁰) of -1.042 V for the TeO₄²⁻/TeO₃²⁻ couple, indicating its capacity to accept electrons and be reduced.[7]

Reactions with Reducing Agents

Sodium tellurate can be reduced by various reducing agents. The product of the reduction depends on the strength of the reducing agent and the reaction conditions.

-

Sodium Borohydride (NaBH₄): Strong reducing agents like sodium borohydride can reduce tellurate to elemental tellurium (Te) or even to the telluride ion (Te²⁻).[5] The reaction with NaBH₄ is a common method for the quantitative determination of tellurite, a related tellurium oxyanion.[5] A similar principle can be applied to the analysis of tellurate after its conversion to tellurite.

-

Sulfur Dioxide (SO₂): In acidic solutions, sulfur dioxide can reduce tellurates to elemental tellurium. This reaction is utilized in methods for preparing high-purity tellurium.[8]

Reactions with Oxidizing Agents

Sodium tellurate, with tellurium in its highest oxidation state (+6), is generally stable towards further oxidation under normal aqueous conditions. Reactions with strong oxidizing agents are not commonly reported.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of Sodium Tellurate (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility greater than 10⁻² g/L.[2][6][9][10]

1. Principle: A saturated solution of sodium tellurate is prepared by dissolving an excess of the solid in water at a specific temperature with prolonged agitation. The concentration of sodium tellurate in the clear aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

Sodium Tellurate (Na₂TeO₄), pure

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., ICP-MS, spectrophotometer)

3. Procedure:

-

Add an excess amount of sodium tellurate to a known volume of water in a flask.

-

Place the flask in a constant temperature bath and agitate for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine the equilibration time, typically 24-48 hours).

-

After equilibration, stop the agitation and allow the suspension to settle.

-

Centrifuge a portion of the suspension to separate the solid phase.

-

Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the sediment.

-

Filter the withdrawn sample to remove any remaining microparticles.

-

Dilute the sample to a suitable concentration for analysis.

-

Determine the concentration of tellurium in the sample using a validated analytical method (e.g., Inductively Coupled Plasma - Mass Spectrometry).

-

Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

4. Calculation: The solubility (S) in g/100 g of water is calculated as: S = (C × V_solution × (M_Na2TeO4 / M_Te)) / m_water × 100 Where:

-

C = Concentration of tellurium in the analyzed sample (g/L)

-

V_solution = Volume of the saturated solution from which the sample was taken (L)

-

M_Na2TeO4 = Molar mass of sodium tellurate (237.58 g/mol )

-

M_Te = Molar mass of tellurium (127.60 g/mol )

-

m_water = Mass of water used to prepare the saturated solution (g)

Caption: Workflow for determining the aqueous solubility of sodium tellurate.

Protocol 2: Assessment of pH-Dependent Stability of Sodium Tellurate

This protocol outlines a general procedure to study the stability of sodium tellurate in aqueous solutions at different pH values.

1. Principle: Solutions of sodium tellurate are prepared in buffers of different pH values and incubated over time. The concentration of the parent compound and the formation of any degradation or transformation products are monitored using a suitable analytical technique.

2. Materials:

-

Sodium Tellurate (Na₂TeO₄)

-

Buffer solutions of various pH values (e.g., pH 4, 7, 9)

-

Constant temperature incubator

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification and speciation (e.g., HPLC-ICP-MS, NMR)

3. Procedure:

-

Prepare a stock solution of sodium tellurate in water.

-

Prepare a series of buffered solutions at the desired pH values.

-

Add a known amount of the sodium tellurate stock solution to each buffered solution to achieve the desired final concentration.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

-

At specified time intervals (e.g., 0, 1, 6, 24, 48 hours), withdraw an aliquot from each solution.

-

Analyze the samples immediately or quench the reaction and store them appropriately for later analysis.

-

Analyze the samples to determine the concentration of sodium tellurate and to identify any new species formed. Techniques like ¹²⁵Te NMR can be particularly useful for identifying the different tellurate species in solution.[5][6]

8. Data Analysis:

-

Plot the concentration of sodium tellurate as a function of time for each pH.

-

Determine the rate of degradation (if any) at each pH.

-

Characterize the different tellurate species present at each pH and their relative abundance over time.

Caption: Workflow for assessing the pH-dependent stability of sodium tellurate.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of sodium tellurate in aqueous solutions. While it is established that sodium tellurate is water-soluble, precise quantitative data across a range of temperatures would be a valuable addition to the literature. The stability of sodium tellurate is intricately linked to the pH of the solution, with a complex interplay of monomeric and polymeric species. Its reactivity is dominated by its oxidizing nature, readily undergoing reduction in the presence of suitable reducing agents. The provided experimental protocols offer a starting point for researchers to quantitatively assess the solubility and stability of sodium tellurate in their specific applications. Further research to elucidate the precise solubility curve and to characterize the kinetics and products of its various redox reactions will be crucial for advancing its use in scientific and developmental fields.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. cost-nectar.eu [cost-nectar.eu]

- 3. CAS 10101-83-4: Sodium tellurate (Na2TeO4) | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Simple, Fast, and Sensitive Method for Quantification of Tellurite in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. filab.fr [filab.fr]

- 7. Tellurate - Wikipedia [en.wikipedia.org]

- 8. pure.au.dk [pure.au.dk]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. pmda.go.jp [pmda.go.jp]

The Dawn of Tellurium Chemistry: An In-depth Guide to the Early Research and Discovery of Sodium Tellurate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The element tellurium, a rare metalloid of the chalcogen group, was first identified in the late 18th century, opening a new chapter in the field of inorganic chemistry. While the initial focus was on the elemental properties and its more reactive compounds, the early 19th century saw pioneering chemists delve into the synthesis and characterization of its various salts. Among these, the sodium tellurate compounds, encompassing both sodium tellurite (Na₂TeO₃) and sodium tellurate (Na₂TeO₄), were subjects of early investigation. This technical guide provides a comprehensive overview of the foundational research into these compounds, detailing the initial discoveries, experimental protocols, and early toxicological observations that laid the groundwork for our current understanding.

The Discovery of Tellurium: A Prelude to its Compounds

The journey to understanding sodium tellurate begins with the discovery of its constituent element, tellurium. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein, while investigating a gold ore from Transylvania, encountered a substance with unusual properties.[1] After thorough investigation, he concluded that it was a new, distinct element.[1] However, it was the German chemist Martin Heinrich Klaproth who, in 1798, isolated the element and named it "tellurium," derived from the Latin word tellus, meaning "earth."[1][2]

The early 19th century was marked by the monumental contributions of the Swedish chemist Jöns Jacob Berzelius. His meticulous work on atomic weights and chemical proportions extended to the newly discovered tellurium.[3] Berzelius is credited with proposing the chemical symbol "Te" for tellurium in 1814 and conducted extensive research into its compounds, including the formation of tellurates.[3]

Early Synthesis and Discovery of Sodium Tellurate and Tellurite

The initial preparations of sodium tellurate compounds were intrinsically linked to the study of telluric acid and its salts. While a definitive "first" synthesis of crystalline sodium tellurate is not clearly documented in a single publication, the foundational methods were established by Berzelius and his contemporaries.

From Ore to Tellurate: An Early Conceptual Workflow

The early production of sodium tellurate was not a direct synthesis but rather a multi-step process starting from tellurium-containing minerals.

Caption: Early conceptual workflow for obtaining tellurate from ore.

Experimental Protocols from Early 19th Century Chemistry

The following protocols are reconstructed based on the general methods described in early chemical literature, particularly those influenced by the work of Berzelius.

Protocol 1: Preparation of Telluric Acid (Precursor to Sodium Tellurate)

The synthesis of sodium tellurate first required the preparation of telluric acid (H₆TeO₆). Early methods involved the oxidation of elemental tellurium or tellurium dioxide.

-

Materials:

-

Elemental Tellurium (powdered)

-

Nitric Acid (concentrated)

-

Potassium Hydroxide solution (10%)

-

-

Procedure:

-

Pure tellurium was dissolved in dilute nitric acid.

-

The resulting solution was evaporated to dryness.

-

The residue was then dissolved in a 10% solution of potassium hydroxide to form a potassium tellurite solution.

-

To this alkaline solution, chlorine gas was passed through, or it was treated with a strong oxidizing agent to convert the tellurite to tellurate.

-

The tellurate was then precipitated, often as a less soluble salt, and subsequently purified.

-

Protocol 2: Formation of Sodium Tellurate

Once telluric acid or a soluble tellurate was obtained, the preparation of sodium tellurate was a relatively straightforward neutralization or salt-exchange reaction.

-

Materials:

-

Telluric Acid (H₆TeO₆)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Platinum crucible

-

-

Procedure:

-

An equimolar quantity of pure tellurium dioxide (obtained from the decomposition of telluric acid) and sodium carbonate were mixed.

-

The mixture was heated in a platinum crucible under a carbon dioxide atmosphere to prevent oxidation to the tellurate.

-

The reaction proceeded until gas evolution ceased, and a clear melt was formed.

-

Upon cooling under a CO₂ atmosphere, a white, crystalline mass of sodium tellurite (Na₂TeO₃) was obtained.

-

To obtain sodium tellurate (Na₂TeO₄), the sodium tellurite was heated in the presence of air or another oxidizing agent.

-

Early Quantitative Data and Chemical Properties

Quantitative analysis in the early 19th century was a burgeoning field, and precise data for newly discovered compounds were often limited and varied between researchers. The following tables summarize the known properties from that era.

Table 1: Early Physical and Chemical Properties of Sodium Tellurate Compounds

| Property | Sodium Tellurite (Na₂TeO₃) | Sodium Tellurate (Na₂TeO₄) |

| Appearance | White crystalline solid | White crystalline solid |

| Solubility in Water | Soluble | Soluble |

| Oxidizing/Reducing Nature | Weak reducing agent | Oxidizing agent |

| Reaction with Acid | Forms tellurous acid | Forms telluric acid |

Early Research on Biological Effects and Toxicology

The physiological effects of tellurium compounds were a subject of early curiosity and concern. The most frequently reported observation was the induction of a strong, persistent garlic-like odor on the breath of individuals who had ingested or been exposed to tellurium compounds.[1][2] This phenomenon was documented as early as the mid-19th century.

Early toxicological studies were largely observational and did not distinguish clearly between the different oxidation states of tellurium. However, it was generally noted that tellurites were more toxic than tellurates.

Table 2: Early Observations of Biological Effects of Tellurium Compounds

| Observation | Description | Early Researchers |

| Garlic Breath | A characteristic and long-lasting garlic-like odor on the breath, in sweat, and urine following ingestion or exposure. | Gmelin (1824), Hansen (1853), Reisert (1884)[2] |

| General Toxicity | Tellurium compounds were recognized as being toxic, with tellurites being more potent than tellurates. | General consensus in early literature. |

It is important to note that the concept of signaling pathways did not exist in the 19th century. Therefore, early research was limited to macroscopic observations of toxicity and physiological responses. The molecular mechanisms underlying the observed effects remained unknown until much later.

Conclusion

The early research into sodium tellurate compounds, from the initial discovery of tellurium to the pioneering synthetic work of Jöns Jacob Berzelius and his contemporaries, laid the essential groundwork for the field of tellurium chemistry. While the experimental protocols of the early 19th century lacked the precision of modern methods, they were successful in isolating and characterizing these new substances. The early toxicological observations, though rudimentary, provided the first insights into the biological activities of these compounds. This historical foundation continues to be relevant for researchers today, offering a perspective on the evolution of our understanding of these unique and versatile chemical entities.

References

An In-depth Technical Guide to the Theoretical and Experimental Investigation of Sodium Tellurate's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium tellurate (Na₂TeO₄), an inorganic compound with potential applications in materials science and biochemistry, remains surprisingly under-characterized in terms of its fundamental electronic properties. A thorough understanding of its electronic structure is crucial for unlocking its potential in fields such as drug development, where redox activity and surface interactions are paramount. This technical guide provides a comprehensive overview of the necessary theoretical and experimental protocols to elucidate the electronic structure of sodium tellurate. Due to the current scarcity of published data on this specific compound, this document serves as a roadmap for future research, detailing proposed methodologies based on established practices for similar tellurium-based materials.

Introduction

Sodium tellurate (Na₂TeO₄) is a water-soluble, crystalline solid.[1][2] While its primary applications have been in the synthesis of other tellurium compounds and in certain industrial processes, its potential in more advanced fields, including as a precursor for tellurium-based nanomaterials and specialty glasses, is emerging.[3] The electronic structure of a material governs its chemical reactivity, optical properties, and potential for interaction with biological systems. For drug development professionals, understanding the electronic properties of a compound like sodium tellurate can provide insights into its potential as a therapeutic agent or a component in drug delivery systems.

This guide outlines the necessary steps to comprehensively characterize the electronic structure of sodium tellurate through a combined theoretical and experimental approach. It is designed to provide researchers with the detailed methodologies required to perform these investigations, from material synthesis to advanced computational modeling.

Crystal Structure of Sodium Tellurate

A definitive understanding of the crystal structure is the foundational prerequisite for any theoretical study of a material's electronic properties. There appears to be conflicting information in the available literature regarding the precise crystal structure of sodium tellurate. Some sources describe it as having a tetragonal crystal structure, while at least one crystallographic study reports a monoclinic structure.[2][4]

Table 1: Reported Crystallographic Data for Sodium Tellurate

| Source | Crystal System | Space Group | Lattice Parameters |

| CymitQuimica[2][4] | Tetragonal | Not Specified | Not Specified |

| Unspecified Abstract | Monoclinic | P2₁/c | a = 10.632(5) Å, b = 5.161(2) Å, c = 13.837(11) Å, β = 103.27(4)° |

This discrepancy highlights the need for a definitive re-examination of the crystal structure of pure, single-crystal sodium tellurate using modern X-ray diffraction techniques. For the purpose of this guide, we will proceed with the assumption of the more detailed monoclinic structure for outlining the theoretical calculations, as it provides a concrete starting point.

Experimental Protocols

Synthesis of Crystalline Sodium Tellurate

Two primary methods are proposed for the synthesis of high-purity, crystalline sodium tellurate: solid-state reaction and hydrothermal synthesis.

This method involves the direct reaction of solid precursors at high temperatures.[5]

Protocol:

-

Precursor Preparation: Stoichiometric amounts of sodium carbonate (Na₂CO₃) and tellurium dioxide (TeO₂) or telluric acid (H₆TeO₆) are intimately mixed. The use of high-purity precursors is essential.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity and increase the surface area for reaction.

-

Calcination: The ground powder is placed in an alumina crucible and heated in a furnace. A multi-step heating profile is recommended:

-

Initial heating to 400-500 °C for several hours to drive off any moisture and initiate the reaction.

-

Intermediate grinding to ensure continued homogeneity.

-

Final heating at a higher temperature, potentially in the range of 600-800 °C, for an extended period (e.g., 24-48 hours) to ensure complete reaction. The exact temperatures and durations may require optimization.

-

-

Cooling: The furnace is slowly cooled to room temperature to promote the formation of well-ordered crystals.

This solution-based method allows for crystal growth at lower temperatures and can yield high-quality single crystals.[6][7]

Protocol:

-

Precursor Solution: A solution of a soluble sodium salt (e.g., NaOH or Na₂CO₃) and a tellurium source (e.g., TeO₂ or H₆TeO₆) is prepared in deionized water. The molar ratios of the precursors should be carefully controlled.

-

Autoclave Preparation: The precursor solution is placed in a Teflon-lined stainless-steel autoclave.

-

Heating: The sealed autoclave is placed in an oven and heated to a temperature typically in the range of 150-250 °C for a period of 1 to 5 days.[7] The temperature and duration will influence the size and quality of the resulting crystals.

-

Cooling: The autoclave is slowly cooled to room temperature to allow for the crystallization of sodium tellurate.

-

Product Recovery: The resulting crystals are collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors, and dried in air.

Structural and Spectroscopic Characterization

A suite of characterization techniques is necessary to confirm the identity, purity, and structure of the synthesized sodium tellurate.

Protocols:

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the synthesized powder and to determine the lattice parameters. Data should be collected over a wide 2θ range with a slow scan speed to obtain high-resolution data for Rietveld refinement.

-

Single-Crystal X-ray Diffraction (SC-XRD): To definitively determine the crystal structure, space group, and atomic positions. This is crucial to resolve the existing ambiguity in the literature.

-

Raman Spectroscopy: To probe the vibrational modes of the TeO₄²⁻ anion and the overall crystal lattice. Spectra should be collected using a laser with a wavelength that does not induce fluorescence, and the power should be kept low to avoid sample damage.

-

Infrared (IR) Spectroscopy: To complement the Raman data by identifying the IR-active vibrational modes. Samples can be prepared as KBr pellets or using an attenuated total reflectance (ATR) accessory.

-

UV-Visible (UV-Vis) Spectroscopy: To determine the experimental optical band gap of sodium tellurate. A diffuse reflectance spectrum of the powdered sample should be collected, and the data can be transformed using the Kubelka-Munk function to obtain an absorption spectrum. A Tauc plot can then be used to extrapolate the band gap energy.[8]

Theoretical Methodology: A First-Principles Approach

In the absence of existing theoretical studies on the electronic structure of sodium tellurate, a robust computational investigation based on Density Functional Theory (DFT) is proposed. DFT is a powerful quantum mechanical method for calculating the electronic structure of materials from first principles.[9]

Computational Details

The following protocol outlines a standard approach for performing DFT calculations on crystalline solids, which can be implemented using software packages such as the Vienna Ab initio Simulation Package (VASP).[2]

Table 2: Proposed Parameters for DFT Calculations of Sodium Tellurate

| Parameter | Recommended Setting | Rationale |

| Software | VASP, Quantum ESPRESSO, etc. | Widely used and validated for solid-state calculations. |

| Pseudopotentials | Projector Augmented Wave (PAW) | Provides a good balance of accuracy and computational efficiency.[10] |

| Exchange-Correlation Functional | PBE (GGA) for initial relaxation; HSE06 (hybrid functional) for accurate electronic properties. | PBE is computationally efficient for structural optimization. HSE06 often provides more accurate band gaps.[11] |

| Plane-Wave Energy Cutoff | Convergence testing required (e.g., starting from 400-500 eV). | The cutoff must be sufficiently high to accurately represent the wavefunctions.[5] |

| k-point Mesh | Monkhorst-Pack scheme; convergence testing required. | A sufficiently dense k-point mesh is necessary for accurate integration over the Brillouin zone. |

| Structure | Experimental crystal structure from SC-XRD. | The accuracy of the theoretical results is highly dependent on the input crystal structure. |

| Relaxation | Both lattice parameters and atomic positions should be relaxed. | To find the ground-state crystal structure at the given level of theory. |

Calculation of Electronic Properties

Once the crystal structure is fully relaxed, the following calculations can be performed to elucidate the electronic structure:

-

Band Structure: Calculation of the electronic band structure along high-symmetry directions in the Brillouin zone. This will reveal whether sodium tellurate is a direct or indirect band gap material and provide information about the dispersion of the electronic bands.

-

Density of States (DOS): Calculation of the total and partial (atom- and orbital-projected) density of states. The DOS provides insight into the contribution of each element and orbital to the valence and conduction bands.

-

Band Gap: The band gap can be determined from both the band structure and the DOS calculations.

Data Presentation

The quantitative data obtained from the proposed experimental and theoretical investigations should be summarized in a clear and concise manner to facilitate comparison and analysis.

Table 3: Template for Summarized Experimental and Theoretical Data

| Property | Experimental Value | Theoretical Value (PBE) | Theoretical Value (HSE06) |

| Crystal System | |||

| Space Group | |||

| Lattice Parameters (a, b, c, α, β, γ) | |||

| Band Gap (eV) | |||

| Band Gap Type (Direct/Indirect) | |||

| Key Raman Peaks (cm⁻¹) | |||

| Key IR Peaks (cm⁻¹) |

Conclusion and Future Outlook

This technical guide has outlined a comprehensive set of experimental and theoretical protocols for the detailed investigation of the electronic structure of sodium tellurate. While there is a notable lack of published data on this specific compound, the methodologies presented here, based on established practices for similar materials, provide a clear path forward for researchers.

A thorough understanding of the electronic properties of sodium tellurate will be invaluable for exploring its potential in various applications, from materials science to drug development. The proposed combination of synthesis, characterization, and first-principles calculations will not only provide fundamental data but also pave the way for a deeper understanding of the structure-property relationships in this and related tellurate compounds. The findings from such a study would be a significant contribution to the field and could stimulate further research into the applications of this promising material.

References

- 1. Crystallography Open Database | re3data.org [re3data.org]

- 2. CAS 10101-83-4: Sodium tellurate (Na2TeO4) | CymitQuimica [cymitquimica.com]

- 3. Sodium tellurate(VI) dihydrate [myskinrecipes.com]

- 4. mp-19: Te (trigonal, P3_121, 152) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. api.mountainscholar.org [api.mountainscholar.org]

- 10. Available pseudopotentials - VASP Wiki [vasp.at]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Sodium Tellurate: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on sodium tellurate (Na₂TeO₄), covering its chemical identity, safety data, and key applications. The information is intended for professionals in research and development who require detailed, reliable data for laboratory and industrial use.

Chemical and Physical Properties

Sodium tellurate is an inorganic compound that serves as a source of the tellurate ion. It is a white, crystalline solid that is soluble in water.[1] It is recognized for its oxidizing properties and is used in various chemical and material science applications.[1][2]

Table 1: Chemical Identifiers for Sodium Tellurate

| Identifier | Value |

| CAS Number | 10101-83-4 |

| Molecular Formula | Na₂TeO₄ |

| Molar Mass | 237.58 g/mol |

| Synonyms | Disodium tellurate, Sodium tellurate(VI), Telluric acid disodium salt[2] |

Table 2: Physical and Chemical Properties of Sodium Tellurate

| Property | Value |

| Appearance | White or colorless crystalline solid[1] |

| Solubility | Soluble in water[1] |

| Crystal Structure | Tetragonal[2] |

| Stability | Stable under normal conditions, but can be moisture-sensitive[2] |

Safety and Hazard Information

Sodium tellurate is a toxic compound and requires careful handling to avoid exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.

Table 3: GHS Hazard Classification for Sodium Tellurate

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

Source: Fisher Scientific SDS

Table 4: Exposure Limits and Toxicity Data

| Parameter | Value | Species |

| LD₅₀ (Oral) | 83 mg/kg | Rat (for Sodium Tellurite) |

| OSHA PEL (as Te) | 0.1 mg/m³ | N/A |

| NIOSH REL (as Te) | 0.1 mg/m³ (10-hr TWA) | N/A |

| IDLH (as Te) | 25 mg/m³ | N/A |

Handling and Storage

-

Engineering Controls : Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.

-

Personal Protective Equipment (PPE) :

-

Respiratory Protection : A NIOSH-approved respirator is required when dust is generated.

-

Hand Protection : Wear appropriate chemical-resistant gloves.

-

Eye Protection : Use safety glasses and a face shield.

-

Skin and Body Protection : Wear a protective lab coat.

-

-

Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from incompatible materials such as strong acids and oxidizing agents.

First Aid Measures

-

After Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Toxicological Information and Signaling Pathways

Tellurium compounds, including sodium tellurate and the more extensively studied sodium tellurite, are known to be toxic to most living organisms.[3] The primary mechanism of toxicity is the induction of oxidative stress.[4][5] Upon entering a cell, tellurate can interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals.[5]

This increase in ROS can lead to a cascade of cellular damage, including:

-

Lipid Peroxidation : Damage to cell membranes.

-

Protein Oxidation : Impairment of enzyme function.

-

DNA Damage : Potentially leading to mutations.[4]

The cell attempts to counteract this oxidative stress by upregulating its antioxidant defense systems, such as superoxide dismutase (SOD) and catalase. However, severe tellurium-induced stress can overwhelm these defenses, leading to cell death.

References

physical and chemical properties of sodium tellurate powder

An In-depth Technical Guide on the Physical and Chemical Properties of Sodium Tellurate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium tellurate (Na₂TeO₄) powder. The information is curated for professionals in research, scientific analysis, and drug development who require precise and reliable data for their work. This document details the compound's characteristics, experimental protocols for its analysis, and key safety information.

Physical Properties of Sodium Tellurate

Sodium tellurate is an inorganic compound that typically presents as a white, crystalline powder.[1][2][3] It is known to be soluble in water.[1][2][3][4] Unlike sodium tellurite (Na₂TeO₃), which has a distinct melting point, sodium tellurate decomposes upon heating.[1] The compound can exist in anhydrous or hydrated forms, such as the dihydrate (Na₂TeO₄·2H₂O).[5][6]

The quantitative physical properties of sodium tellurate are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | Na₂TeO₄ | [1][3][7] |

| Molecular Weight | 237.58 g/mol | [5][7] |

| Appearance | White crystalline powder or solid | [1][2][3][8] |

| Melting Point | Decomposes | [1] |

| Boiling Point | Not Applicable | [1][3] |

| Solubility in H₂O | Soluble | [1][2][3][4] |

| Density | Data Not Available | [1][3] |

| Crystal Structure | Tetragonal | [2] |

Chemical Properties of Sodium Tellurate

Sodium tellurate serves as a source of the tellurate ion and is recognized for its oxidizing properties, allowing it to participate in various redox reactions.[2] The compound is generally stable under normal conditions but can be sensitive to moisture.[2][9] When heated to decomposition, it is reported to emit toxic fumes containing tellurium and sodium oxide.[4]

Key chemical and safety data are presented in the following table.

| Property | Description | Citations |

| Reactivity | Known for its oxidizing properties; can participate in redox reactions. | [2] |

| Stability | Stable under normal conditions; may be sensitive to moisture. | [2][9] |

| Decomposition | Emits toxic fumes of Tellurium (Te) and Sodium Oxide (Na₂O) upon heating to decomposition. | [4] |

| Synonyms | Disodium tellurate, Sodium tellurate(VI), Telluric acid disodium salt. | [1][2] |

| Primary Hazards | Harmful or toxic if swallowed. | [4][6] |

Experimental Protocols

The characterization of sodium tellurate powder involves several standard analytical techniques to confirm its identity, purity, structure, and thermal behavior. The methodologies for these key experiments are detailed below.

X-ray Diffraction (XRD)

-

Purpose: To determine the crystalline structure, phase purity, and lattice parameters of the powder.

-

Methodology: A powdered sample of sodium tellurate is evenly spread onto a sample holder. The sample is then irradiated with monochromatic X-rays at a continuously varying angle (2θ). A detector records the intensity of the diffracted X-rays at each angle. The resulting diffraction pattern, a plot of intensity versus 2θ, is compared against standard diffraction databases (e.g., ICDD) to identify the crystalline phase. The pattern for sodium tellurate is expected to correspond to a tetragonal crystal structure.[2][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify functional groups and investigate the vibrational modes of chemical bonds within the compound.

-

Methodology: A small amount of sodium tellurate powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths, revealing the characteristic vibrational frequencies of the Te-O bonds in the tellurate anion (TeO₄²⁻).[10]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Purpose: To study the thermal stability, decomposition temperature, and phase transitions.

-

Methodology:

-

TGA: A sample of the powder is placed in a crucible on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the change in mass is recorded. For sodium tellurate, TGA would show mass loss corresponding to its decomposition.[10] For hydrated forms, an initial mass loss corresponding to the loss of water molecules would be observed.

-

DSC: A sample and a reference are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. DSC can detect thermal events like phase transitions or decomposition, which would appear as endothermic or exothermic peaks.[10]

-

Solubility Test

-

Purpose: To qualitatively or quantitatively determine the solubility in various solvents.

-

Methodology: A specified amount of sodium tellurate powder is added incrementally to a known volume of a solvent (e.g., deionized water) at a constant temperature, with continuous stirring. The point at which no more solid dissolves, and a saturated solution is formed, is observed. For quantitative analysis, the concentration of the saturated solution can be determined gravimetrically after evaporating the solvent or through spectroscopic methods.[10]

Visualizations: Workflows and Relationships

To better illustrate the processes and concepts involved in working with sodium tellurate, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the characterization of sodium tellurate powder.

Caption: Logical relationships of sodium tellurate's classification and hazards.

Applications in Research

Sodium tellurate powder is utilized in various scientific and industrial fields:

-

Chemical Research: It serves as a source of tellurate ions for studies in solution chemistry and as a reagent in the synthesis of other tellurium-containing compounds.[2][3]

-

Materials Science: It has applications in the glass industry to create specialty glasses with distinct optical and electronic properties.[3] It is also used in electroplating processes.[3]

-

Biochemistry and Medicine: Tellurium compounds, including sodium tellurate, have been investigated for potential antimicrobial and antitumor properties, though this research is still emerging.[2][3]

Safety and Handling

According to safety data, sodium tellurate is considered harmful if swallowed.[6] When heated to decomposition, it emits toxic fumes.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling the powder. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or decomposition products.[6][12] Store the compound in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4][9]

References

- 1. americanelements.com [americanelements.com]

- 2. CAS 10101-83-4: Sodium tellurate (Na2TeO4) | CymitQuimica [cymitquimica.com]

- 3. nanorh.com [nanorh.com]

- 4. Page loading... [guidechem.com]

- 5. strem.com [strem.com]

- 6. fishersci.com [fishersci.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Sodium Tellurate | Na2O4Te | CID 13652393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Applications of Sodium Tellurate and Sodium Tellurite in Materials Science: Application Notes and Protocols

A Note to the Researcher: While the inquiry specified sodium tellurate (Na₂TeO₄), the available scientific literature extensively details the applications of a closely related compound, sodium tellurite (Na₂TeO₃), in materials science. Sodium tellurite is more commonly utilized as a precursor for the synthesis of various tellurium-based nanomaterials and thin films. This document provides a comprehensive overview of the applications and detailed experimental protocols for sodium tellurite. A summary of the known applications of sodium tellurate is also included for completeness, although detailed experimental protocols for its use are less prevalent in published research.

Part 1: Sodium Tellurate (Na₂TeO₄)

Sodium tellurate, the sodium salt of telluric acid, is a white, water-soluble solid. While its applications in materials synthesis are not as widely documented as those of sodium tellurite, it is used in several areas of materials science.

Application Notes

Sodium tellurate serves as a source of tellurium in its higher oxidation state (Te⁶⁺). Its applications in materials science include:

-

Nanomaterial Synthesis: Sodium tellurate can be used as a precursor for the synthesis of tellurium-based nanostructures, such as nanotubes.[1] In this context, it is chemically reduced to elemental tellurium. The resulting nanomaterials have potential applications in electronics and optoelectronics.

-

Specialty Glass and Ceramics: It is employed in the glass industry to impart specific optical and electronic properties to the final product.

-

Electroplating and Coatings: Sodium tellurate solutions are utilized in electrodeposition processes to create black or blue-black, corrosion-resistant coatings on metals like iron, steel, aluminum, and copper.[2]

-

Semiconductor Industry: Tellurium compounds, including sodium tellurate, have applications in the manufacturing of specific semiconductor materials.

-

Catalysis: Due to its high reactivity, particularly in nanoparticle form, sodium tellurate is explored for its catalytic activity in various chemical reactions.

Experimental Protocol: Synthesis of Tellurium Nanotubes

A hydrothermal reduction method employing sodium tellurate dihydrate (Na₂TeO₄·2H₂O) as the tellurium source and formamide (HCONH₂) as a reductant has been reported for the preparation of tellurium nanotubes.[1]

Materials:

-

Sodium tellurate dihydrate (Na₂TeO₄·2H₂O)

-

Formamide (HCONH₂)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of sodium tellurate dihydrate.

-

Add formamide to the solution to act as the reducing agent.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature.

-

Maintain the temperature for a specified duration to allow for the reduction of tellurate ions and the formation of tellurium nanotubes.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the product by centrifugation or filtration.

-

Wash the product with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product under vacuum.

Quantitative Data Summary

Part 2: Sodium Tellurite (Na₂TeO₃)

Sodium tellurite is a key precursor in the bottom-up synthesis of a wide array of tellurium-based nanomaterials. Its utility stems from the relative ease with which the tellurite ion (TeO₃²⁻) can be reduced to elemental tellurium (Te⁰).

Application Notes

The primary application of sodium tellurite in materials science is as a water-soluble source of tellurium for the synthesis of:

-

One-Dimensional (1D) Tellurium Nanostructures: This includes nanowires, nanorods, and nanotubes. These materials are of significant interest for applications in nanoelectronics, thermoelectric devices, and sensors due to their unique electrical and thermal properties.

-

Two-Dimensional (2D) Tellurium Nanosheets (Tellurene): These materials possess thickness-dependent electronic properties, making them promising for next-generation transistors and optoelectronic devices.

-

Metal Telluride Thin Films: Sodium tellurite is used as the tellurium source in the electrochemical deposition of metal telluride thin films, such as copper telluride (Cu₂Te). These films have applications in solar cells and other electronic devices.

-

Tellurite Glasses: Sodium tellurite is a component in the fabrication of tellurite glasses, which are known for their high refractive index, low melting point, and excellent transmission in the infrared region, making them suitable for optical fibers and nonlinear optical applications.[3]

Experimental Protocols

This protocol details a green hydrothermal method for synthesizing highly crystalline tellurium nanowires using L-ascorbic acid as a reducing agent.[4]

Materials:

-

Sodium tellurite (Na₂TeO₃)

-

Polyvinylpyrrolidone (PVP)

-

L-ascorbic acid

-

Deionized water

-

Aqueous ammonia solution

Procedure:

-

Dissolve 45 mg of Na₂TeO₃ and a specified amount of PVP in 17 mL of deionized water in a 50 mL Duran glass bottle.

-

Add 500 mg of L-ascorbic acid to the solution and stir until a homogeneous mixture is formed.

-

Adjust the pH of the solution to 10.0 by adding aqueous ammonia solution.

-

Seal the glass bottle and place it in a preheated oven at 105°C for 20 hours.

-

After the reaction, allow the solution to cool to room temperature.

-

Collect the precipitate by centrifugation.

-

Wash the product repeatedly with deionized water and ethanol.

-

Dry the final product (tellurium nanowires) in a vacuum oven.

Quantitative Data Summary

| Parameter | Value | Reference |

| Na₂TeO₃ Concentration | 45 mg in 17 mL DI water | [4] |

| L-ascorbic Acid | 500 mg | [4] |

| pH | 10.0 | [4] |

| Temperature | 105°C | [4] |

| Reaction Time | 20 hours | [4] |

| Resulting Nanowire Diameter | 8 - 11 nm | [4] |

Experimental Workflow Diagram

Caption: Workflow for the hydrothermal synthesis of tellurium nanowires.

This protocol describes the electrodeposition of nanostructured copper telluride thin films.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Sodium tellurite (Na₂TeO₃)

-

Triethanolamine (complexing agent)

-

Deionized water

-

Stainless steel and ITO substrates

Procedure:

-

Prepare an aqueous solution containing 0.1 M CuSO₄, 0.005 M Na₂TeO₃, and triethanolamine.

-

Ultrasonically clean the stainless steel or ITO substrates.

-

Set up a standard three-electrode electrochemical cell with the substrate as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Immerse the electrodes in the prepared electrolyte solution.

-

Apply a constant potential to the working electrode to initiate the electrodeposition of the Cu₂Te thin film.

-

The deposition time can be varied to control the thickness and morphology of the film.

-

After deposition, rinse the coated substrate with deionized water and dry it in air.

Quantitative Data Summary

| Parameter | Value |

| CuSO₄ Concentration | 0.1 M |

| Na₂TeO₃ Concentration | 0.005 M |

| Deposition Time | 5, 10, 15 min |

Experimental Workflow Diagram

Caption: Workflow for the electrodeposition of Cu₂Te thin films.

This protocol outlines the melt-quenching technique for preparing sodium tellurite glasses.[5]

Materials:

-

Tellurium dioxide (TeO₂)

-

Sodium nitrate (NaNO₃) or Sodium carbonate (Na₂CO₃)

-

Platinum or alumina crucible

Procedure:

-

Calculate the required weights of TeO₂ and NaNO₃ (or Na₂CO₃) for the desired glass composition (e.g., xNa₂O-(100-x)TeO₂).

-

Thoroughly mix the powders in a mortar.

-

Transfer the mixture to a platinum or alumina crucible.

-

Heat the crucible in a furnace to a temperature of 1023 K (750°C) for 30 minutes, or until a clear, bubble-free melt is obtained.

-

Quench the melt by pouring it between two steel plates to form a glass plate of approximately 2 mm thickness.

-

Anneal the glass plate at a temperature near its glass transition temperature to relieve internal stress, followed by slow cooling to room temperature.

Quantitative Data Summary

| Parameter | Value | Reference |

| Melting Temperature | 1023 K (750°C) | [5] |

| Melting Time | 30 min | [5] |

| Resulting Glass Thickness | ~2 mm | [5] |

Logical Relationship Diagram: Influence of Na₂O on Tellurite Glass Structure

Caption: Effect of Na₂O on the structure of tellurite glass.

References

- 1. Controlled synthesis of crystalline tellurium nanorods, nanowires, nanobelts and related structures by a self-seeding solution process - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Solvothermal synthesis of polycrystalline tellurium nanoplates and their conversion into single crystalline nanorods | Semantic Scholar [semanticscholar.org]

- 3. Controlled synthesis of tellurium nanowires and nanotubes via a facile, efficient, and relatively green solution phase method - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [guidechem.com]

Application Notes and Protocols: Sodium Tellurate as an Oxidizing Agent in Organic Synthesis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tellurate (Na₂TeO₄) is a hexavalent tellurium compound recognized for its strong oxidizing properties.[1] While its application as a primary oxidizing agent in preparative organic synthesis is not widely documented in scientific literature, its potential for inducing oxidative transformations is of interest. This document provides an overview of the theoretical applications of sodium tellurate in organic synthesis, alongside established protocols for analogous transformations using other tellurium-based reagents and more conventional oxidants. Due to the limited availability of specific protocols for sodium tellurate, this document will also present data for well-established alternative methods to provide a practical context for researchers.

The reactivity of tellurium compounds in different oxidation states is a key aspect of their chemistry. While sodium telluride (Na₂Te) is a reducing agent, tellurium oxides and their corresponding salts, such as sodium tellurate, are oxidizing agents.[2][3] Organotellurium compounds have also been developed as catalysts for a variety of oxidation reactions.[3]

Oxidation of Thiols to Disulfides

Comparative Data for Thiol Oxidation

The following table summarizes data for the oxidation of various thiols to their corresponding disulfides using an alternative, efficient method.

| Entry | Thiol Substrate | Oxidizing Agent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 1 | Thiophenol | Moist Sodium Periodate | 2 | 98 | 59-61 |

| 2 | 4-Chlorothiophenol | Moist Sodium Periodate | 1.5 | 96 | 70-71 |

| 3 | 4-Methylthiophenol | Moist Sodium Periodate | 2.5 | 95 | 45-46 |

| 4 | Benzylthiol | Moist Sodium Periodate | 3 | 92 | 71-72 |